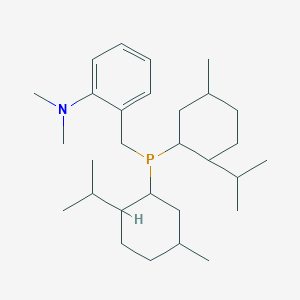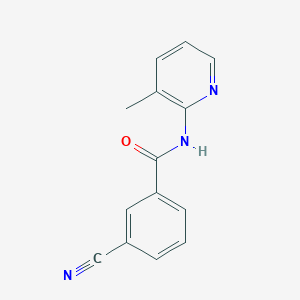
3-Isobutyrylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyrylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isobutyryl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyrylbenzaldehyde typically involves the Friedel-Crafts acylation of benzaldehyde with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CHO} + \text{(CH3)2CHCOCl} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)2CHCOCHO} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutyrylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 3-Isobutyrylbenzoic acid.
Reduction: 3-Isobutyrylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Isobutyrylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-Isobutyrylbenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, which are important intermediates in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effect of the isobutyryl group, which stabilizes the intermediate formed during reactions.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, with a simpler structure and different reactivity profile.
3-Isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of an isobutyryl group.
3-Methylbenzaldehyde: Another derivative with a methyl group at the third position.
Uniqueness: 3-Isobutyrylbenzaldehyde is unique due to the presence of the isobutyryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other benzaldehyde derivatives may not be suitable.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |
Clé InChI |
KXTRYFWOENPGPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)




![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)







